N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications
Antithromboxane Therapies
A study by Wang et al. (2014) discusses derivatives of thromboxane A2 prostanoid (TP) receptor antagonists, which include compounds structurally related to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. These compounds showed potential as leads for the development of antithromboxane therapies.
Herbicidal Activity
Hosokawa et al. (2001) conducted research on sulfonamide compounds with structures similar to the compound . They examined their stereochemical structure-activity relationship and herbicidal tests indicated that certain isomers were the active forms.
Antiviral Activity
Chen et al. (2010) synthesized sulfonamide derivatives related to this compound, which exhibited anti-tobacco mosaic virus activity.
Antibacterial Agents
A study by Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop these compounds as antibacterial agents.
Antibacterial and Antioxidant Potential
Dragostin et al. (2013) researched sulfonamide structures with antibacterial activities against various bacterial strains and evaluated their antioxidant potential.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c23-19-8-5-17(6-9-19)21-11-12-22(27)26(25-21)14-13-24-30(28,29)20-10-7-16-3-1-2-4-18(16)15-20/h5-12,15,24H,1-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFIAXRGKDRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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